

A Comprehensive Technical Guide to the Physical Properties of Pentanedioic Acid Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pentanedioate

Cat. No.: B1230348

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedioic acid, more commonly known as glutaric acid, is a five-carbon linear dicarboxylic acid with the chemical formula $C_5H_8O_4$.^{[1][2]} It serves as a versatile building block in the synthesis of polymers like polyesters and polyamides, and as an intermediate in the production of various chemicals and pharmaceuticals.^{[3][4][5]} A thorough understanding of the physical properties of its crystalline form is crucial for its application in drug development, materials science, and other advanced scientific fields. This guide provides a detailed overview of the key physical characteristics of pentanedioic acid crystals, complete with quantitative data, experimental methodologies, and visual workflows.

General Properties

Pentanedioic acid typically exists as a colorless to white, odorless crystalline solid.^{[1][6][7][8]} It is stable under normal conditions but is incompatible with bases, oxidizing agents, and reducing agents.^[9]

Quantitative Physical Properties

The key physical properties of pentanedioic acid are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of Pentanedioic Acid

Property	Value	Source(s)
Molecular Formula	C ₅ H ₈ O ₄	[2][3][7][10]
Molecular Weight	132.12 g/mol	[1][3][7][10]
Appearance	Colorless crystals or white solid	[7][8]
Density	1.429 g/cm ³	[6][11]
Melting Point	95 - 98 °C (203 - 208 °F; 368 - 371 K)	[3][9][11][12]
Boiling Point	200 °C (392 °F; 473 K) at 20 mmHg	[3][9][11][12]
Decomposition Temperature	302 - 304 °C	[2]

Table 2: Solubility of Pentanedioic Acid

Solvent	Solubility	Source(s)
Water	Highly soluble; >50% (w/w) or ≥ 100 mg/mL at 70°F	[2][4][6][8][13]
Ethanol	Soluble	[1][6][12]
Methanol	Soluble	[6]
Diethyl Ether	Soluble	[2][6]
Chloroform	Soluble	[1][12]
Benzene	Soluble	[2]
Petroleum Ether	Slightly soluble	[2]
Cyclohexane	Solubility decreases with increasing mass fraction of cyclohexane	[14]
Cyclohexanone	Good dissolving capacity	[14]

Crystal Structure

Pentanedioic acid crystallizes in the monoclinic space group $P2_1/c$. Co-crystallization with other molecules, such as glycine, can lead to the formation of different crystal structures and may exhibit temperature-dependent phase transitions.[15][16] The crystal structure of pentanedioic acid and its co-crystals can be determined using single-crystal X-ray diffraction.[15][16]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like pentanedioic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm^{-1} .[17][18] The carbonyl (C=O) stretching vibration appears as a strong, intense band between 1690 and 1760 cm^{-1} .[17][18] A C-O stretching band can be observed in the 1210-1320 cm^{-1} region.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of pentanedioic acid. The proton NMR spectrum would show signals corresponding to the methylene protons and the acidic protons of the carboxyl groups. The ¹³C NMR spectrum would display peaks for the carbonyl carbons and the methylene carbons.[19]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of pentanedioic acid crystals.

Melting Point Determination

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry pentanedioic acid is packed into a capillary tube to a height of 1-2 mm.[20][21] The tube is sealed at one end.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[20][22] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.[22][23]
- Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[22][23]
- Observation: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded.[21]
- Reporting: The melting point is reported as the range $T_1 - T_2$. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[23]

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

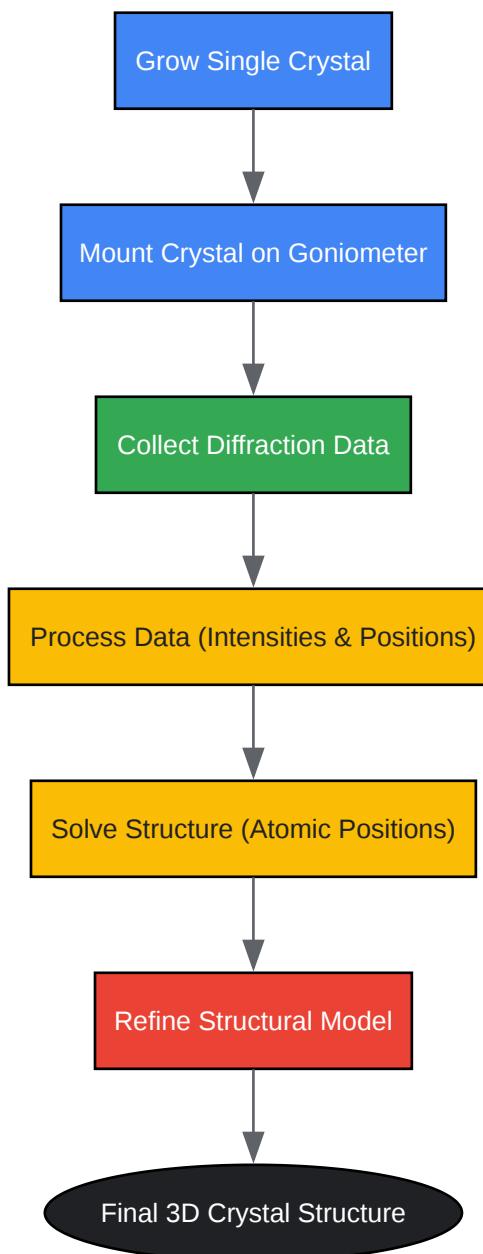
Solubility Determination (Isothermal Method)

Objective: To quantify the solubility of pentanedioic acid in a specific solvent at a constant temperature.

Methodology:

- Preparation of Saturated Solution: An excess amount of pentanedioic acid is added to a known volume or mass of the solvent in a sealed container.[24]
- Equilibration: The container is placed in a thermostatically controlled shaker or water bath set to the desired temperature and agitated for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[24]
- Phase Separation: The mixture is allowed to stand at the same temperature to allow the undissolved solid to settle. An aliquot of the clear supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.
- Quantification: The mass of the dissolved pentanedioic acid in the aliquot is determined. This can be achieved by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as titration or chromatography.[24]
- Calculation: The solubility is calculated and expressed in units such as grams of solute per 100 grams of solvent (g/100 g solvent) or moles per liter (mol/L).[24]

[Click to download full resolution via product page](#)


Caption: Workflow for Isothermal Solubility Determination.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional arrangement of atoms within the pentanedioic acid crystal.

Methodology:

- Crystal Growth: High-quality single crystals of pentanedioic acid are grown, typically by slow evaporation of a saturated solution.[15]
- Crystal Selection and Mounting: A suitable crystal (typically $>100\text{ }\mu\text{m}$ in its largest dimension) is selected under a microscope and mounted on a goniometer head.[25][26]
- Data Collection: The mounted crystal is placed in a diffractometer and cooled (often with a cryostream).[15] It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations.[25]
- Data Processing: The intensities and positions of the diffraction spots are measured and processed to yield a set of structure factors.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to best fit the experimental data.[26]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. collegedunia.com [collegedunia.com]
- 2. Glutaric Acid Formula - GeeksforGeeks [geeksforgeeks.org]
- 3. Glutaric acid - Wikipedia [en.wikipedia.org]
- 4. Glutaric Acid from Witton Chemical Company [witton.com]
- 5. nbinno.com [nbinno.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]
- 9. 110-94-1 CAS MSDS (Glutaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Pentanedioic acid [webbook.nist.gov]
- 11. Glutaric Acid [bayvillechemical.net]
- 12. 戊二酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. GLUTARIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journals.iucr.org [journals.iucr.org]
- 16. researchgate.net [researchgate.net]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. bmse000406 Glutaric Acid at BMRB [bmrbi.io]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. byjus.com [byjus.com]
- 22. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 23. chem.ucalgary.ca [chem.ucalgary.ca]
- 24. benchchem.com [benchchem.com]
- 25. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Pentanedioic Acid Crystals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1230348#physical-properties-of-pentanedioic-acid-crystals>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com